![molecular formula C12H10O6 B12527431 (2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid CAS No. 773059-57-7](/img/structure/B12527431.png)
(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid is an organic compound characterized by its unique structure, which includes a formyl group, a hydroxyphenyl group, and a butanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid typically involves the condensation of 2-formyl-4-hydroxybenzaldehyde with butanedioic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as piperidine, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Formyl-4-hydroxybenzaldehyde: Shares the formyl and hydroxyphenyl groups but lacks the butanedioic acid moiety.
Butanedioic acid: Lacks the formyl and hydroxyphenyl groups.
Uniqueness
(2E)-2-[(2-Formyl-4-hydroxyphenyl)-methylidene]-butanedioic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
773059-57-7 |
|---|---|
Fórmula molecular |
C12H10O6 |
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
(2E)-2-[(2-formyl-4-hydroxyphenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C12H10O6/c13-6-9-4-10(14)2-1-7(9)3-8(12(17)18)5-11(15)16/h1-4,6,14H,5H2,(H,15,16)(H,17,18)/b8-3+ |
Clave InChI |
CEAYRVRJDYGORG-FPYGCLRLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)C=O)/C=C(\CC(=O)O)/C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1O)C=O)C=C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)
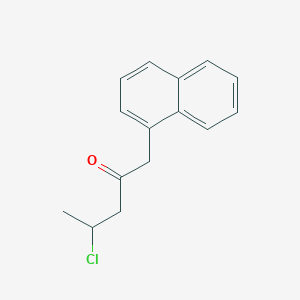

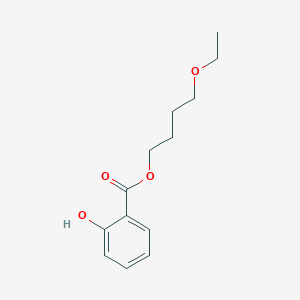
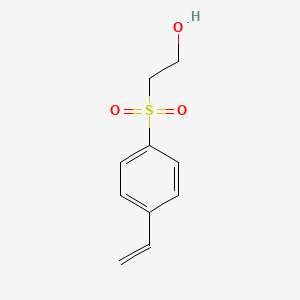
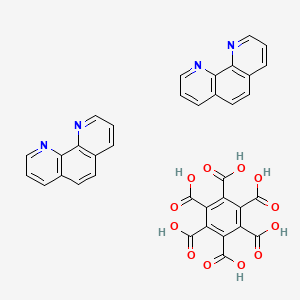
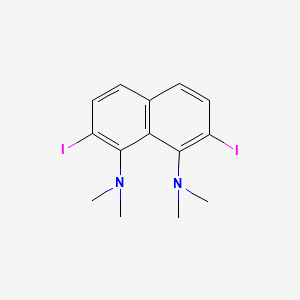
![(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12527393.png)
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol](/img/structure/B12527399.png)
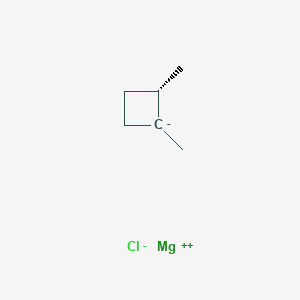
![3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B12527404.png)
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
